3-Isocyanato-1-methyl-1H-indole

Overview

Description

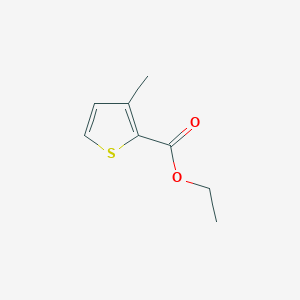

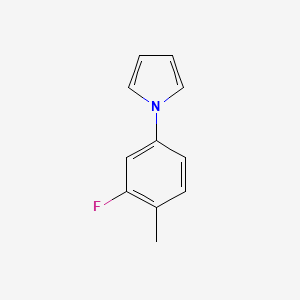

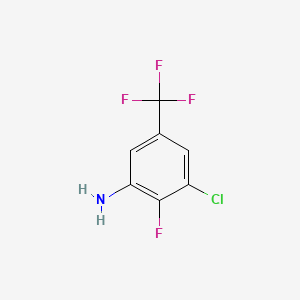

“3-Isocyanato-1-methyl-1H-indole” is a unique chemical compound with the empirical formula C9H6N2O . It has a molecular weight of 158.16 . The IUPAC name for this compound is 3-isocyanato-1H-indole .

Molecular Structure Analysis

The InChI code for “3-Isocyanato-1-methyl-1H-indole” is 1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H . The SMILES string representation is O=C=NC1=CNC2=CC=CC=C21 .

Physical And Chemical Properties Analysis

The melting point of “3-Isocyanato-1-methyl-1H-indole” is 52-53 °C, and its predicted boiling point is 310.9±15.0 °C . The predicted density is 1.24±0.1 g/cm3 . It is a solid substance .

Scientific Research Applications

Antiviral Agents

Indole derivatives, including 3-Isocyanato-1-methyl-1H-indole, have been explored for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated significant selectivity and inhibitory concentration values against Coxsackie B4 virus .

Anti-HIV Activity

The fight against HIV has seen the use of indole derivatives as potential inhibitors. Molecular docking studies of novel indolyl derivatives have been conducted to evaluate their efficacy against HIV-1, showcasing the versatility of indole compounds in antiretroviral therapy .

Anticancer Applications

Indole derivatives are being investigated for their cytotoxic activities against various cancer cell lines. For example, 3- [(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have shown cytotoxicity dependent on the type of cancer cell line, indicating their potential as cancer therapeutics .

Antimicrobial Properties

The antimicrobial potential of indole derivatives is significant, with applications in combating a variety of microbial infections. The structural diversity of indole-based compounds allows for the targeting of different microbial strains, enhancing their utility in antimicrobial therapy .

Anti-Inflammatory Uses

Indole derivatives possess anti-inflammatory activities, which can be harnessed in the treatment of chronic inflammatory diseases. Their ability to modulate inflammatory pathways makes them valuable in the development of new anti-inflammatory drugs .

Antioxidant Effects

The antioxidant properties of indole derivatives contribute to their protective effects against oxidative stress-related damage. This makes them candidates for inclusion in treatments aimed at preventing or mitigating oxidative stress-induced disorders .

Antidiabetic Potential

Research into indole derivatives has also extended to their use in managing diabetes. Their role in modulating glucose levels and insulin sensitivity presents a promising avenue for antidiabetic drug development .

Antimalarial Activity

Indole derivatives have been studied for their antimalarial effects, offering a potential pathway for new antimalarial drugs. Their ability to interfere with the life cycle of malaria parasites underscores their importance in antimalarial research .

Safety and Hazards

Mechanism of Action

Target of Action

3-Isocyanato-1-methyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets. The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, they can inhibit the activity of certain proteins, as seen with the substitution of indole at the C5 position playing an important role in Sir 2 protein inhibition . The specific interactions of 3-Isocyanato-1-methyl-1H-indole with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may impact a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

The physicochemical properties of the compound, such as its melting point, boiling point, and density, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Indole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of 3-Isocyanato-1-methyl-1H-indole can be influenced by various environmental factors. For instance, the solvent used can affect the vibrational characteristics of similar compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 3-Isocyanato-1-methyl-1H-indole.

properties

IUPAC Name |

3-isocyanato-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-12-6-9(11-7-13)8-4-2-3-5-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONDNSIYLUAZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600312 | |

| Record name | 3-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124808-78-2 | |

| Record name | 3-Isocyanato-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isocyanato-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)